molecular formula C20H15F2N3O2S B2996436 4-(3,4-difluorobenzyl)-6-(3-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione CAS No. 2319893-88-2

4-(3,4-difluorobenzyl)-6-(3-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione

Cat. No.: B2996436
CAS No.: 2319893-88-2
M. Wt: 399.42
InChI Key: BLCSLMNLJAFBEC-UHFFFAOYSA-N
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Description

4-(3,4-difluorobenzyl)-6-(3-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione: is a complex organic compound that belongs to the class of isothiazolo[4,3-d]pyrimidines This compound features a fused ring structure containing sulfur and nitrogen atoms, which is characteristic of isothiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-difluorobenzyl)-6-(3-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione typically involves multiple steps, starting with the construction of the isothiazolopyrimidine core. One common approach is to start with a suitable isothiazole derivative and introduce the difluorobenzyl and methylbenzyl groups through nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents may be employed to enhance the efficiency of the reactions. Additionally, purification techniques such as recrystallization or chromatography would be used to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The sulfur atom in the isothiazolopyrimidine ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: : Reduction reactions can be performed on the nitro groups or other functional groups present in the molecule.

  • Substitution: : Nucleophilic substitution reactions can be used to introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

  • Substitution: : Nucleophiles such as amines or alkyl halides can be used in substitution reactions, often with the aid of a base.

Major Products Formed

  • Oxidation: : Formation of sulfoxides or sulfones.

  • Reduction: : Formation of amine derivatives or other reduced forms.

  • Substitution: : Introduction of various alkyl or aryl groups onto the aromatic rings.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays.

  • Medicine: : Its unique structure could make it a candidate for drug development, especially in targeting specific biological pathways.

  • Industry: : It may find use in the development of new materials or as a reagent in chemical synthesis.

Mechanism of Action

The mechanism by which 4-(3,4-difluorobenzyl)-6-(3-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways and targets would need to be determined through experimental studies.

Comparison with Similar Compounds

This compound can be compared to other isothiazolopyrimidines or similar heterocyclic compounds. Some similar compounds include:

  • Isothiazolo[4,3-d]pyrimidines: : These share the same core structure but may have different substituents.

  • Isothiazolopyridines: : Similar in structure but with a pyridine ring instead of a pyrimidine ring.

  • Isothiazolotriazines: : These have an additional nitrogen atom in the ring structure.

The uniqueness of 4-(3,4-difluorobenzyl)-6-(3-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione lies in its specific substituents, which can impart different chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

4-[(3,4-difluorophenyl)methyl]-6-[(3-methylphenyl)methyl]-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F2N3O2S/c1-12-3-2-4-13(7-12)10-25-19(26)18-17(11-28-23-18)24(20(25)27)9-14-5-6-15(21)16(22)8-14/h2-8,11H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLCSLMNLJAFBEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=O)C3=NSC=C3N(C2=O)CC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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